Cephapirin benzathine antimicrobial spectrum against Gram-positive cocci
Cephapirin benzathine antimicrobial spectrum against Gram-positive cocci
Topic: Cephapirin Benzathine: Antimicrobial Spectrum, Pharmacokinetics, and Technical Application Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Foundation
Cephapirin benzathine is a first-generation cephalosporin antibiotic formulated as a benzathine salt to achieve low solubility and prolonged release. Primarily utilized in veterinary medicine for "Dry Cow Therapy" (intramammary infusion during the non-lactating period), it targets Gram-positive cocci responsible for bovine mastitis.
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Chemical Entity: Cephapirin (active moiety) complexed with N,N'-dibenzylethylenediamine (benzathine).[1]
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Mechanism of Action (MOA): Beta-lactam mediated inhibition of bacterial cell wall synthesis.
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Primary Targets: Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis.
Mechanism of Action: The PBP Blockade
Cephapirin acts as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan pentapeptide. It covalently binds to Penicillin-Binding Proteins (PBPs) —specifically transpeptidases—located on the inner surface of the bacterial cell membrane.
The Cascade of Lethality:
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Acylation: The beta-lactam ring opens and acylates the active site serine residue of the PBP.
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Inhibition: This irreversible binding prevents the PBP from catalyzing the cross-linking of peptidoglycan chains.
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Lysis: The activation of autolysins (murein hydrolases), coupled with the structural weakening of the cell wall against osmotic pressure, results in bacterial lysis.
Visualization: Mechanism of Action Pathway
Caption: Figure 1. Pharmacodynamic cascade of Cephapirin Benzathine, from solubilization to bactericidal lysis of Gram-positive cocci.
Antimicrobial Spectrum Analysis
Cephapirin exhibits a narrow but potent spectrum focused on Gram-positive organisms. It is stable against staphylococcal penicillinases (beta-lactamases), making it superior to penicillin G against S. aureus.
Table 1: Comparative MIC Data (µg/mL) against Key Pathogens[2][3]
| Organism | Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Interpretation* |
| Staphylococcus aureus | Penicillin-Susceptible | 0.12 | 0.25 | Susceptible |
| Staphylococcus aureus | Penicillin-Resistant (Beta-lactamase +) | 0.25 | 0.50 | Susceptible |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >16.0 | >32.0 | Resistant |
| Streptococcus agalactiae | Wild Type | ≤ 0.06 | ≤ 0.12 | Susceptible |
| Streptococcus dysgalactiae | Wild Type | ≤ 0.12 | 0.25 | Susceptible |
| Streptococcus uberis | Wild Type | 0.25 | 1.0 - 2.0 | Susceptible/Intermediate |
| CoNS (e.g., S. chromogenes) | Methicillin-Susceptible | 0.25 | 0.50 | Susceptible |
*Note: Interpretations based on CLSI VET01 guidelines using Cephalothin as the class representative or specific Cephapirin breakpoints (≤8 µg/mL for intramammary context in some studies).
Key Technical Insight:
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S. uberis Variability: While generally susceptible, S. uberis can show higher MICs (up to 2-4 µg/mL) compared to S. agalactiae. This is critical for formulation science; the drug concentration in the udder must remain above these elevated MICs for the duration of the dry period.
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MRSA Exclusion: Cephapirin, like all 1st generation cephalosporins, has low affinity for PBP2a, rendering it ineffective against methicillin-resistant strains.
Pharmacokinetics & Formulation Science
The "Benzathine" salt is the critical functional component for dry cow therapy.
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Solubility: Cephapirin benzathine is practically insoluble in water.
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Depot Effect: Upon intramammary infusion, the salt forms a depot in the udder cistern. It slowly dissociates into free cephapirin and benzathine.
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Therapeutic Duration: This slow dissociation maintains bactericidal concentrations (above MIC90) for 14 to 28 days , covering the critical early involution period where cows are most susceptible to new infections.
Visualization: Pharmacokinetic Profile (Logic Model)
Caption: Figure 2. Controlled release kinetics of the benzathine salt formulation ensuring prolonged therapeutic coverage.
Experimental Protocols
To validate the spectrum and efficacy of Cephapirin Benzathine, the following standardized protocols are recommended.
Protocol A: Determination of MIC via Broth Microdilution (CLSI VET01)
Purpose: To quantify the precise in vitro potency against specific clinical isolates.
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Preparation of Stock Solution:
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Dissolve Cephapirin Sodium (reference standard) in phosphate buffer (pH 6.0). Note: Do not use the benzathine salt for in vitro MIC testing due to solubility issues; use the sodium salt to determine the active moiety's potency.
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Inoculum Preparation:
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Select 3-5 colonies of the isolate (e.g., S. aureus) from an overnight agar plate.
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Suspend in saline to reach 0.5 McFarland turbidity (approx. 1-2 x 10^8 CFU/mL).
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Dilution:
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Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). For Streptococci, supplement with 2-5% Lysed Horse Blood (LHB).
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Plate Setup:
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Dispense 50 µL of antibiotic serial dilutions (range 0.06 – 32 µg/mL) into 96-well plates.
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Add 50 µL of bacterial inoculum to each well (Final inoculum: 5 x 10^5 CFU/mL).
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Incubation:
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Incubate at 35 ± 2°C for 16-20 hours (20-24 hours for Streptococci).
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Readout:
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The MIC is the lowest concentration showing no visible growth.
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Protocol B: Time-Kill Kinetics Assay
Purpose: To demonstrate bactericidal activity (reduction of >3 log10 CFU/mL).
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Setup: Prepare 10 mL tubes of CAMHB containing Cephapirin at concentrations of 1x, 2x, and 4x the MIC of the test organism. Include a growth control (no antibiotic).
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Inoculation: Inoculate to a final density of ~5 x 10^5 CFU/mL.
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Sampling: Incubate at 37°C with shaking. Remove aliquots at 0, 2, 4, 8, and 24 hours.
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Plating: Serially dilute aliquots and plate on blood agar to count survivors.
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Analysis: Plot Log10 CFU/mL vs. Time. Bactericidal activity is defined as a ≥3 log10 reduction from the initial inoculum at 24 hours.
References
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Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; 5th Edition (VET01).[2]
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Boehringer Ingelheim. (2023). ToMORROW® (cephapirin benzathine) Intramammary Infusion Product Label.[3][4]
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Owens, W. E., et al. (1991). Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers.[5] Journal of Dairy Science.[5][6]
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Axelrod, J., et al. (1971). Cephapirin: In Vitro Antibacterial Spectrum.[7] Applied Microbiology.[8]
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Arruda, A. G., et al. (2013). Minimum inhibitory concentrations of cephalosporin compounds and their active metabolites for selected mastitis pathogens.[9] American Journal of Veterinary Research.
Sources
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- 4. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 5. Efficacy of a cephapirin dry cow product for treatment of experimentally induced Staphylococcus aureus mastitis in heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Resistance of Streptococcus uberis Isolated from Bovine Mastitis: A Review [arccjournals.com]
- 7. Cephalosporins and Cephamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
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